molecular formula C17H19N3O4 B12691914 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate CAS No. 97752-31-3

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate

Cat. No.: B12691914
CAS No.: 97752-31-3
M. Wt: 329.35 g/mol
InChI Key: HVPYNAJRUYUJLG-UHFFFAOYSA-N
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Description

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is a synthetic organic compound known for its vibrant color and various applications in scientific research. This compound belongs to the phenoxazine family and is often used as a dye and a redox mediator in various biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate typically involves the oxidative cyclization of appropriate precursors. One common method involves the reaction of 3-amino-7-dimethylamino-2-methoxyphenazine with acetic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 95°C, and requires a strong oxidizing agent such as potassium permanganate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of environmentally friendly oxidants and solvents is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phenoxazine derivatives.

    Reduction: It can be reduced to its corresponding amine derivatives.

    Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various electrophiles can be used to introduce new functional groups, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a redox mediator in electrochemical studies and as a dye in various chemical reactions.

    Biology: Employed in staining techniques for visualizing cellular components and in assays to measure cell viability.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials

Mechanism of Action

The compound exerts its effects primarily through its redox properties. It can accept and donate electrons, making it an effective redox mediator. In biological systems, it interacts with cellular components, leading to changes in cell viability and function. The molecular targets include various enzymes and cellular structures involved in redox reactions .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-7-dimethylamino-2-methylphenazine hydrochloride: Similar in structure but differs in the presence of a methyl group instead of a methoxy group.

    3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride: Another phenothiazine derivative with different substituents.

Uniqueness

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is unique due to its specific substituents, which confer distinct redox properties and make it suitable for specific applications in scientific research and industry .

Properties

CAS No.

97752-31-3

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;acetate

InChI

InChI=1S/C15H15N3O2.C2H4O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;1-2(3)4/h4-8,16H,1-3H3;1H3,(H,3,4)

InChI Key

HVPYNAJRUYUJLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C

Origin of Product

United States

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